molecular formula C13H10BrCl B8717336 3-(Bromomethyl)-4-chloro-1,1'-biphenyl CAS No. 83169-80-6

3-(Bromomethyl)-4-chloro-1,1'-biphenyl

Cat. No.: B8717336
CAS No.: 83169-80-6
M. Wt: 281.57 g/mol
InChI Key: BLGUFYHTNMWYNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Bromomethyl)-4-chloro-1,1'-biphenyl (C₁₃H₁₀BrCl, molecular weight: 281.5 g/mol) is a halogenated biphenyl derivative featuring a bromomethyl (-CH₂Br) group at the 3-position and a chlorine atom at the 4-position on one phenyl ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in cross-coupling reactions or alkylation processes due to the electrophilic nature of the bromomethyl group .

Properties

CAS No.

83169-80-6

Molecular Formula

C13H10BrCl

Molecular Weight

281.57 g/mol

IUPAC Name

2-(bromomethyl)-1-chloro-4-phenylbenzene

InChI

InChI=1S/C13H10BrCl/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

BLGUFYHTNMWYNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-(Bromomethyl)-4-chloro-1,1'-biphenyl is highlighted through comparisons with related compounds:

Structural Analogues

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
This compound BrCH₂ (3), Cl (4) C₁₃H₁₀BrCl 281.5 Reactive intermediate; potential use in pharmaceuticals
4-Chloro-1,1'-biphenyl Cl (4) C₁₂H₉Cl 188.65 Industrial applications (plasticizers, adhesives)
4-(Bromomethyl)-1,1'-biphenyl BrCH₂ (4) C₁₃H₁₁Br 247.13 Melting point: 84–86°C; pharmaceutical precursor
4-Bromo-3-chloro-1,1'-biphenyl Br (4), Cl (3) C₁₂H₈BrCl 267.55 Research chemical; limited application data

Physical and Chemical Properties

  • Melting Points : 4-(Bromomethyl)-1,1'-biphenyl exhibits a melting point of 84–86°C , while chlorinated analogues like 4-Chloro-1,1'-biphenyl lack detailed thermal data in the evidence.
  • Solubility : Brominated biphenyls generally exhibit low water solubility due to hydrophobicity, aligning with their use in organic solvents for synthesis .

Toxicity and Environmental Impact

  • 4-Chloro-1,1'-biphenyl : Classified as a polychlorinated biphenyl (PCB) isomer, associated with environmental persistence and toxicity (e.g., bioaccumulation, endocrine disruption) .
  • Brominated Analogues : Bromomethyl groups may increase reactivity but also raise toxicity concerns. Safety protocols for handling similar compounds (e.g., 4,4'-Bis(Bromomethyl)-1,1'-biphenyl) emphasize stringent ventilation and personal protective equipment .

Key Research Findings

  • Synthetic Challenges : Positional isomerism (e.g., bromomethyl at 3 vs. 4) significantly impacts reactivity and purification, as seen in the low yield (47%) of 4-(Bromomethyl)-1,1'-biphenyl .
  • Regulatory Considerations : Brominated biphenyls may fall under hazardous substance regulations due to flammability and ecological risks, necessitating compliance with transport and disposal guidelines .

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